4-(1H-Imidazol-4-YL)-butan-1-OL
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Overview
Description
4-(1H-Imidazol-4-YL)-butan-1-OL is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-4-YL)-butan-1-OL typically involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-4-YL)-butan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazole ring, which can participate in electron transfer processes and form stable intermediates.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while reduction reactions may produce saturated imidazole compounds .
Scientific Research Applications
4-(1H-Imidazol-4-YL)-butan-1-OL has a wide range of scientific research applications, including its use as a building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials . In biology, it is used to study enzyme mechanisms and protein-ligand interactions . In medicine, it serves as a precursor for the development of drugs with antibacterial, antifungal, and anticancer properties . In industry, it is utilized in the production of dyes, catalysts, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-YL)-butan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors . The imidazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites and modulating the activity of target proteins . This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(1H-Imidazol-4-YL)-butan-1-OL include other imidazole derivatives, such as 1H-imidazole, 2-methylimidazole, and 4-methylimidazole . These compounds share the imidazole ring structure but differ in their substituents and functional groups.
Uniqueness: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and interact with a wide range of molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
32385-64-1 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)butan-1-ol |
InChI |
InChI=1S/C7H12N2O/c10-4-2-1-3-7-5-8-6-9-7/h5-6,10H,1-4H2,(H,8,9) |
InChI Key |
FZCWCKXOHRHPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCCCO |
Origin of Product |
United States |
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